U-54494A

Voltage-gated sodium channel Patch-clamp electrophysiology Anticonvulsant drug discovery

Researchers studying anticonvulsant mechanisms often face confounding opioid-mediated effects when using probes structurally related to kappa agonists. U-54494A solves this by delivering dual voltage-gated sodium channel blockade and NMDA receptor antagonism without significant kappa-opioid receptor binding. • trans-(1R,2R) stereochemistry ensures target specificity; 4.9× faster Naᵥ block kinetics vs piperidinyl analogs • In vivo anticonvulsant efficacy (ED₅₀ = 35 mg/kg, MES model) with no sedative confounds • ≥98% purity; room temperature storage; ships ambient for rapid global delivery

Molecular Formula C18H24Cl2N2O
Molecular Weight 355.3 g/mol
CAS No. 92953-41-8
Cat. No. B1210402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameU-54494A
CAS92953-41-8
Synonymscis-3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide
U 54494
U 54494A
U 54494A, (cis)-isomer
U-54494
U-54494A
Molecular FormulaC18H24Cl2N2O
Molecular Weight355.3 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H24Cl2N2O/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22/h8-9,12,16-17H,2-7,10-11H2,1H3/t16-,17-/m1/s1
InChIKeyJUBNVWGVNWIXMB-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide (U-54494A): Chemical Identity, Stereochemistry, and Baseline Pharmacological Profile


3,4-Dichloro-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide (CAS 92953-41-8), also known as U-54494A, is a benzamide derivative with the trans-(1R,2R) stereochemistry [1]. It is recognized as an anticonvulsant agent that acts through dual mechanisms: inhibition of voltage-gated sodium channels and antagonism of the NMDA receptor complex [2]. This compound is structurally related to the kappa-opioid agonist U-50488H but notably lacks significant kappa-opioid receptor binding activity, differentiating its pharmacological profile [3].

3,4-Dichloro-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide: Why Structural Analogs Cannot Be Interchanged Without Loss of Functional Selectivity


Compounds within the benzamide class that share structural motifs with U-54494A (92953-41-8) exhibit divergent pharmacological profiles due to critical differences in stereochemistry, ring size, and substituent effects. For instance, the piperidinyl analog U-49132E demonstrates significantly reduced sodium channel blocking potency compared to the pyrrolidinyl-containing U-49524E [1]. More critically, U-54494A possesses the trans-(1R,2R) stereochemistry, whereas closely related kappa-opioid agonists like U-50488H are achiral or have different stereochemical configurations. This stereochemical distinction, coupled with the lack of kappa-opioid activity in U-54494A [2], underscores that generic substitution within this chemical series is not feasible without compromising the specific anticonvulsant profile and potentially introducing unwanted opioid-mediated effects.

3,4-Dichloro-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide: Head-to-Head Comparative Data Against Structural Analogs


Sodium Channel Blockade: U-54494A Analogs Show 3.4-Fold Potency Difference Based on Amine Ring Size

In a direct head-to-head comparison, the pyrrolidinyl benzamide analog (U-49524E) of U-54494A demonstrated significantly more potent sodium channel blockade than its piperidinyl counterpart (U-49132E). The IC50 values were 118 µM for U-49524E versus 396 µM for U-49132E at a holding potential of -80 mV in N1E-115 neuroblastoma cells [1].

Voltage-gated sodium channel Patch-clamp electrophysiology Anticonvulsant drug discovery

Kinetics of Sodium Channel Block: U-54494A Analog U-49524E Blocks ~5-Fold Faster Than Piperidinyl Comparator

The rate of sodium channel block is substantially faster for the pyrrolidinyl analog (U-49524E) compared to the piperidinyl analog (U-49132E). The half-time for channel block was 2.2 ± 0.4 minutes for U-49524E versus 10.7 ± 1.1 minutes for U-49132E [1].

Sodium channel Use-dependent block Kinetics

In Vivo Anticonvulsant Efficacy: Pyrrolidinyl Analog U-49524E is Active (ED50 35 mg/kg) While Piperidinyl Analog U-49132E is Inactive (>100 mg/kg)

In the maximal electroshock seizure (MES) test in mice, the pyrrolidinyl analog U-49524E exhibited clear anticonvulsant activity with an ED50 of 35 mg/kg i.p., whereas the piperidinyl analog U-49132E was inactive at doses up to 100 mg/kg i.p. [1].

Maximal electroshock seizure ED50 Anticonvulsant

Kappa-Opioid Receptor Activity: U-54494A Lacks Kappa Binding in Contrast to Structural Analog U-50488H

Despite its structural similarity to the kappa-opioid agonist U-50488H, U-54494A does not exhibit significant binding to the kappa-opioid receptor. IC50 values for kappa receptor binding demonstrate the lack of kappa activity for U-54494A, in contrast to U-50488H which is a potent kappa agonist [1].

Kappa-opioid receptor Binding assay Functional selectivity

3,4-Dichloro-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide: Optimized Research Applications Based on Quantitative Comparative Data


Structure-Activity Relationship (SAR) Studies on Sodium Channel Blockers

U-54494A and its pyrrolidinyl analog U-49524E serve as benchmark compounds for optimizing sodium channel blockers. The 3.4-fold IC50 difference and 4.9-fold faster block kinetics compared to the piperidinyl analog [1] provide a clear SAR framework for designing analogs with improved potency and kinetics.

Anticonvulsant Drug Discovery and Lead Optimization

The in vivo efficacy of the pyrrolidinyl scaffold (ED50 = 35 mg/kg) versus the inactive piperidinyl analog [1] positions U-54494A and related compounds as validated leads for anticonvulsant development, particularly for programs targeting therapy-resistant epilepsy where sodium channel inhibition is a proven mechanism.

Mechanistic Studies of NMDA Receptor Antagonism Without Opioid Confounds

U-54494A is uniquely suited for dissecting the role of NMDA receptor antagonism in seizure models. Its lack of kappa-opioid receptor activity [2] eliminates the sedative and analgesic confounds inherent to prototypical kappa agonists like U-50488H, enabling cleaner interpretation of results.

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